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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzyl chloride

CAS No.: 1261749-34-1

Cat. No.: B1383543

Get Quote

Compound Profile & Structural Analysis
2-Fluoro-5-iodobenzyl chloride (also known as 1-(chloromethyl)-2-fluoro-5-iodobenzene) is a

tri-functionalized aromatic building block.[1] Its reactivity is defined by three distinct sites: the

electrophilic benzylic chloride, the nucleophilic-susceptible aryl fluoride, and the cross-coupling-

ready aryl iodide.
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Property Data

IUPAC Name 1-(Chloromethyl)-2-fluoro-5-iodobenzene

CAS Number 1261749-34-1

Molecular Formula

C

H

ClFI

Molecular Weight 270.47 g/mol

Physical State
Low-melting solid or viscous oil (dependent on

purity)

Key Reactivity

S

2 (Benzylic), S

Ar (Fluorine displacement), Suzuki/Heck

(Iodine)

Structural Visualization
The molecule exhibits a 1,2,4-substitution pattern. The fluorine atom at position 2 exerts a

significant electronic influence on the NMR spectra due to spin-spin coupling (

and

).

Mass Spectrometry (MS) Analysis
The mass spectrum of 2-Fluoro-5-iodobenzyl chloride is characterized by the unique isotopic

signatures of Chlorine and Iodine.

Key Ionization Features (EI, 70 eV)
Molecular Ion (M

): The parent peak appears at m/z 270.
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Isotopic Pattern: A distinctive 3:1 ratio is observed between m/z 270 (

Cl) and m/z 272 (

Cl), confirming the presence of a single chlorine atom.

Base Peak: Often observed at m/z 235 (Loss of Cl) or m/z 108 (Loss of I and Cl, formation of

fluorotropylium ion).

Fragmentation Pathway
The fragmentation follows a logical loss of the labile benzylic chlorine followed by the aryl

iodide.

Molecular Ion (M+)
m/z 270/272

[M - Cl]+
Benzylic Cation

m/z 235- Cl• (35/37)

[M - CH2Cl]+
Aryl Cation

m/z 221

- CH2Cl•

[M - Cl - I]+
Fluorotropylium

m/z 108

- I• (127)

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 2-Fluoro-5-iodobenzyl chloride under Electron

Ionization (EI).

Infrared Spectroscopy (IR)
The IR spectrum is dominated by the carbon-halogen stretches and the aromatic ring

vibrations.
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Frequency (cm

)
Assignment Description

3050 – 3080 C-H Stretch (Ar)
Weak, sharp aromatic proton

signals.

2950, 2850 C-H Stretch (Alk)

Methylene (-CH

-) symmetric/asymmetric

stretch.

1580, 1480 C=C Stretch
Characteristic aromatic ring

skeletal vibrations.

1240 – 1260 C-F Stretch
Strong, broad band typical of

aryl fluorides.

1050 – 1100 C-I Stretch
In-plane bending/stretching

interaction.

680 – 750 C-Cl Stretch
Strong absorption,

characteristic of alkyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for characterizing this compound, particularly due to the diagnostic

F couplings.

H NMR (400 MHz, CDCl )
The proton spectrum displays a characteristic AMX spin system for the aromatic protons,

further split by fluorine coupling.
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Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)
Assignment

7.75 – 7.80 dd (or ddd) 1H ,
H6 (Ortho to CH

Cl, Meta to I)

7.60 – 7.65 ddd 1H ,
H4 (Ortho to I,

Meta to F)

6.85 – 6.90 dd 1H , H3 (Ortho to F)

4.62 s (or d) 2H

CH

Cl (Benzylic

Methylene)

Analysis:

H3 (Ortho to F): Appears most upfield among aromatics due to the shielding resonance

effect of Fluorine, despite its inductive withdrawal. It shows a large

coupling (~9 Hz).

H4 (Meta to F, Ortho to I): Deshielded by the Iodine atom (heavy atom effect/anisotropy) and

appears as a complex multiplet due to coupling with H3, H6, and F.

H6 (Ortho to CH

Cl): Deshielded by the electron-withdrawing chloromethyl group.

C NMR (100 MHz, CDCl )
The carbon spectrum is complex due to C-F splitting.

C-F (C2):

ppm (doublet,
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Hz).

C-I (C5):

ppm (shielded significantly by Iodine).

Benzylic C (CH

):

ppm (doublet,

Hz).

F NMR (376 MHz, CDCl )
Shift:

to

ppm.

Pattern: Multiplet (due to coupling with H3, H4, and H6).

Experimental Protocol: Sample Preparation
To ensure spectral fidelity, follow this preparation protocol.

NMR Sample Preparation[1][2]
Solvent Choice: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

Filtration: If the sample contains suspended solids (common if synthesized from alcohol via

SOCl

), filter through a cotton plug into the NMR tube to prevent line broadening.

Acquisition:
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Set relaxation delay (

) to >2 seconds to allow full relaxation of protons ortho to Iodine.

Acquire

F spectrum (unprotonated and proton-coupled) to confirm the fluorine position.

GC-MS Method
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Inlet Temp: 250°C.

Carrier Gas: Helium at 1.0 mL/min.

Oven Program: 60°C (1 min hold)

20°C/min

280°C (5 min hold).

Detection: EI Source at 230°C.

Synthesis Context & References
This spectral data is typically derived from the synthesis via 2-Fluoro-5-iodotoluene (radical

halogenation) or 2-Fluoro-5-iodobenzyl alcohol (chlorination).

References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for

CID 1261749-34-1. Retrieved from [Link]

Knochel, P. et al. (2018).[2] Preparation and Application of Functionalized Organometallics.

(Contains NMR data for the precursor 2-Fluoro-5-iodotoluene). Retrieved from [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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